molecular formula C15H8Cl2F2O3 B5838194 [2-(3,4-Dichlorophenyl)-2-oxoethyl] 2,6-difluorobenzoate

[2-(3,4-Dichlorophenyl)-2-oxoethyl] 2,6-difluorobenzoate

Cat. No.: B5838194
M. Wt: 345.1 g/mol
InChI Key: PNGITVFRAAWATD-UHFFFAOYSA-N
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Description

[2-(3,4-Dichlorophenyl)-2-oxoethyl] 2,6-difluorobenzoate is a chemical compound with the molecular formula C15H8Cl2F2O3. This compound is characterized by the presence of dichlorophenyl and difluorobenzoate groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Properties

IUPAC Name

[2-(3,4-dichlorophenyl)-2-oxoethyl] 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2F2O3/c16-9-5-4-8(6-10(9)17)13(20)7-22-15(21)14-11(18)2-1-3-12(14)19/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGITVFRAAWATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-Dichlorophenyl)-2-oxoethyl] 2,6-difluorobenzoate typically involves the esterification of 2,6-difluorobenzoic acid with 2-(3,4-dichlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, flow rate, and residence time, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-Dichlorophenyl)-2-oxoethyl] 2,6-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

Scientific Research Applications

[2-(3,4-Dichlorophenyl)-2-oxoethyl] 2,6-difluorobenzoate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(3,4-Dichlorophenyl)-2-oxoethyl] 2,6-difluorobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic processes or as a modulator of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(3,4-Dichlorophenyl)-2-oxoethyl] 2,6-difluorobenzoate is unique due to its specific combination of dichlorophenyl and difluorobenzoate groups, which confer distinct chemical and biological properties

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